molecular formula C10H13ClN2O B2497274 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1803606-41-8

5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B2497274
CAS No.: 1803606-41-8
M. Wt: 212.68
InChI Key: WYFATWSBYJCKQI-UHFFFAOYSA-N
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Description

5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core structure.

    Functionalization: The indole core is then functionalized to introduce the aminomethyl group at the 5-position.

    Methylation: The 1-position of the indole ring is methylated.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Catalytic Hydrogenation: Used to reduce intermediate compounds.

    Reflux Conditions: Employed to facilitate certain reaction steps.

    Purification: Techniques such as recrystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The aminomethyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, but with a furan ring instead of an indole ring.

    1-benzyl-2-dimethylaminomethyl-3-carbethoxy-5-acetoxy-6-bromoindole hydrochloride: A similar indole derivative with additional functional groups.

Uniqueness

5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(aminomethyl)-1-methyl-3H-indol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-12-9-3-2-7(6-11)4-8(9)5-10(12)13;/h2-4H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFATWSBYJCKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-41-8
Record name 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
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